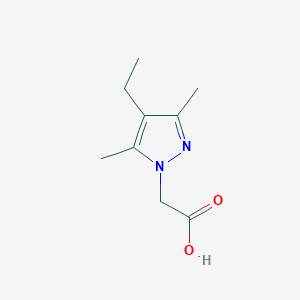
Acide (4-éthyl-3,5-diméthyl-1H-pyrazol-1-yl)acétique
Vue d'ensemble
Description
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Applications De Recherche Scientifique
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes like acetylcholinesterase . These enzymes play a crucial role in the nervous system, hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
For instance, some pyrazole derivatives can hydrolyze the second messenger cAMP, a key regulator of many important physiological processes .
Biochemical Pathways
It’s worth noting that similar compounds have been known to affect pathways involving camp , a second messenger involved in many biological processes.
Result of Action
Similar compounds have been known to have various biological activities such as antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid typically involves the condensation of appropriate pyrazole derivatives with acetic acid or its derivatives. One common method is the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds, followed by alkylation and subsequent carboxylation . The reaction conditions often require heating under reflux in solvents such as acetonitrile or ethanol.
Industrial Production Methods
Industrial production methods for (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrazole ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazole-1-acetic acid: Similar in structure but lacks the ethyl group at the 4-position.
(3,5-Dimethyl-1H-pyrazol-1-yl)methanol: A related compound with a hydroxymethyl group instead of the acetic acid moiety.
Uniqueness
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both ethyl and acetic acid functional groups, which can influence its reactivity and biological activity.
Propriétés
IUPAC Name |
2-(4-ethyl-3,5-dimethylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-8-6(2)10-11(7(8)3)5-9(12)13/h4-5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHKKHQEJQBWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675465 | |
| Record name | (4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177352-85-0 | |
| Record name | (4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}propanoic acid](/img/structure/B1372298.png)


